Ethyl-4-Hydroxy-7,8-Dimethylchinolin-3-carboxylat

Übersicht

Beschreibung

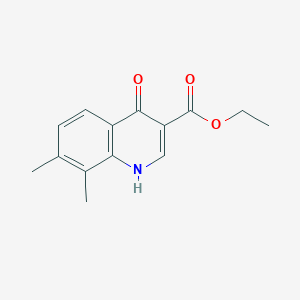

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C14H15NO3. This compound is part of the quinoline family, which is known for its diverse pharmacological activities and applications in medicinal and industrial chemistry .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action:

“Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate” (let’s call it “EDQ”) likely exerts its effects by binding to specific cellular receptors. Receptors are essential components that mediate a drug’s action. In most cases, drugs need to bind to receptors to produce a cellular response. These receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .

Mode of Action:

EDQ interacts with its target receptors, leading to downstream signaling events The exact receptors and signaling pathways involved would require further investigation. Depending on the receptor type, EDQ may act as an agonist (activating the receptor), a partial agonist (partially activating it), an antagonist (blocking the receptor), or even an inverse agonist (reducing basal activity) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate typically involves the Friedländer reaction, where 2-aminoarylketones undergo condensation with α-methylene ketones in the presence of a catalyst such as poly(ethylene glycol)-supported sulfonic acid . The reaction is performed under moderate conditions, often in anhydrous ethanol with sodium ethoxide under reflux for about 2-3 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and reusable catalysts is also emphasized to align with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinoline derivatives.

Substitution: Formation of halogenated quinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate

- 4-Hydroxy-2-quinolones

- 5,7-Dibromo-8-hydroxyquinoline

Uniqueness

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for drug development and other applications .

Biologische Aktivität

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (EDQ) is a quinoline derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of EDQ, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

EDQ features a quinoline structure characterized by a bicyclic system composed of a benzene and a pyridine ring. Its molecular formula is C12H13NO3, with a molecular weight of approximately 245.274 g/mol. The compound includes an ethyl ester group and a hydroxyl group, which contribute to its unique chemical properties and biological activities. Key physical properties include:

| Property | Value |

|---|---|

| Density | ~1.2 g/cm³ |

| Boiling Point | ~373.1 °C |

| Flash Point | ~179.4 °C |

Antimicrobial Activity

Research indicates that EDQ exhibits antimicrobial properties . Quinoline derivatives are known for their effectiveness against various bacterial strains and fungi. For instance, studies have shown that related quinoline compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The exact mechanism by which EDQ exerts its antimicrobial effects is still under investigation but may involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

EDQ has been evaluated for its anticancer potential . Similar quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as NF-κB and COX-2 .

Antioxidant Activity

The compound also shows antioxidant activity , which is crucial for combating oxidative stress-related diseases. Quinoline derivatives are known to scavenge free radicals and enhance the body's antioxidant defense mechanisms . This property makes EDQ a candidate for further research in the context of neurodegenerative diseases and aging.

Target Receptors

EDQ likely interacts with specific cellular receptors to exert its biological effects. These interactions can lead to downstream signaling events that influence various cellular processes. The precise receptors involved in EDQ's action remain to be elucidated; however, it may act as an agonist or antagonist depending on the receptor type .

Signaling Pathways

The biological mechanisms underlying EDQ's activities often involve interactions with cellular pathways and enzymes. For example, its anticancer effects may be mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and tumor progression .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several quinoline derivatives, including EDQ, against E. coli and Candida albicans. Results indicated significant inhibition zones, suggesting potential therapeutic applications in treating infections caused by these pathogens .

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that EDQ induced apoptosis in MCF-7 breast cancer cells through activation of caspase pathways. This finding supports the notion that EDQ could be developed as a lead compound for anticancer therapies .

- Oxidative Stress Studies : A recent investigation into the antioxidant properties of EDQ revealed that it effectively reduced reactive oxygen species (ROS) levels in neuronal cell cultures, indicating its potential role in neuroprotective strategies .

Eigenschaften

IUPAC Name |

ethyl 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)8(2)5-6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUFVSIWKSCSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351571 | |

| Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53164-33-3 | |

| Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.